![molecular formula C26H17N3O B444671 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine CAS No. 313243-13-9](/img/structure/B444671.png)
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a type of organic compound that’s part of many pharmaceutical and industrial chemicals. It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Chromen-2-imine is another organic compound that’s part of various bioactive compounds .
Molecular Structure Analysis
Benzimidazole derivatives are planar molecules, which means their atoms are arranged in a two-dimensional plane . This planarity often contributes to their ability to interact with other molecules and biological targets.Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in various chemical reactions. They can act as ligands, binding to metal ions, and can also undergo reactions with different electrophiles and nucleophiles .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal that is highly soluble in water and other polar solvents . The properties of “3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine” would depend on the specific arrangement and bonding of its atoms.Mechanism of Action
The mechanism of action of BMNCI is not fully understood, but it is believed to act by inhibiting enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria. BMNCI has also been shown to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMNCI has been shown to have different biochemical and physiological effects depending on the application. It has been reported to inhibit the growth of cancer cells, including breast, colon, and lung cancer cells. BMNCI has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Additionally, BMNCI has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
BMNCI has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can affect its bioavailability and limit its use in certain applications.
Future Directions
BMNCI has shown promising results in various studies, and future research could focus on its potential as a therapeutic agent for cancer, viral, and bacterial infections. Additionally, further studies could investigate its fluorescent properties for the detection of metal ions. The development of new synthesis methods for BMNCI could also improve its yield and purity.
Synthesis Methods
BMNCI has been synthesized using different methods, including the condensation reaction of 3-formylchromone with 2-aminobenzimidazole and 1-naphthylamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The product is then purified using column chromatography to obtain pure BMNCI.
Scientific Research Applications
BMNCI has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, antiviral, and antimicrobial properties. BMNCI has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Safety and Hazards
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O/c1-3-11-19-17(8-1)10-7-14-21(19)29-26-20(16-18-9-2-6-15-24(18)30-26)25-27-22-12-4-5-13-23(22)28-25/h1-16H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGMIBODZZYKIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.